molecular formula C16H11NO2S B12908515 4-(Phenylsulfanyl)quinoline-3-carboxylic acid CAS No. 88350-88-3

4-(Phenylsulfanyl)quinoline-3-carboxylic acid

Cat. No.: B12908515
CAS No.: 88350-88-3
M. Wt: 281.3 g/mol
InChI Key: KQTVYLFWVINJPD-UHFFFAOYSA-N
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Description

4-(Phenylthio)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of the phenylthio group at the 4-position and the carboxylic acid group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

4-(Phenylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the quinoline ring. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are often used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline ring .

Scientific Research Applications

4-(Phenylthio)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylthio)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties . The phenylthio group may also play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

4-(Phenylthio)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

    Quinoline-3-carboxylic acid: Lacks the phenylthio group, which may result in different biological activities and chemical properties.

    4-Phenylquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a phenylthio group, leading to variations in reactivity and biological effects.

    4-(Phenylthio)quinoline: Lacks the carboxylic acid group, which affects its solubility and reactivity.

The presence of both the phenylthio and carboxylic acid groups in 4-(Phenylthio)quinoline-3-carboxylic acid makes it unique and potentially more versatile in its applications .

Properties

CAS No.

88350-88-3

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

4-phenylsulfanylquinoline-3-carboxylic acid

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-10-17-14-9-5-4-8-12(14)15(13)20-11-6-2-1-3-7-11/h1-10H,(H,18,19)

InChI Key

KQTVYLFWVINJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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